molecular formula C11H10BrN3O B15156445 N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide

N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide

Cat. No.: B15156445
M. Wt: 280.12 g/mol
InChI Key: LAKCXXIEOGRDJQ-UHFFFAOYSA-N
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Description

N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide is a brominated imidazo[1,2-a]pyridine derivative featuring a cyclopropanecarboxamide substituent at the 2-position of the heterocyclic core. This compound is synthesized via a multi-step process involving alkaline hydrolysis of intermediates such as Λ/-(6-bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide, followed by purification using organic solvents like dichloromethane . Its structural uniqueness lies in the bromine atom at the 6-position, which enhances electronic and steric properties critical for biological interactions. The compound is commercially available (CAS: 1808928-00-8) in high purity (95%) and is utilized as a building block in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C11H10BrN3O

Molecular Weight

280.12 g/mol

IUPAC Name

N-(6-bromoimidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide

InChI

InChI=1S/C11H10BrN3O/c12-8-3-4-10-13-9(6-15(10)5-8)14-11(16)7-1-2-7/h3-7H,1-2H2,(H,14,16)

InChI Key

LAKCXXIEOGRDJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CN3C=C(C=CC3=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide typically involves the reaction of 6-bromoimidazo[1,2-a]pyridin-2-amine with cyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The mixture is initially cooled to 0°C and then allowed to warm to room temperature, where it is stirred for several hours to complete the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominated compounds and reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the imidazo[1,2-a]pyridine ring can be substituted with other nucleophiles.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Cyclization: Catalysts like palladium or copper in the presence of ligands and bases.

    Oxidation: Oxidizing agents like tert-butyl hydroperoxide or iodine.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridines, while cyclization can lead to fused heterocyclic compounds.

Scientific Research Applications

N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of other chemical entities.

Mechanism of Action

The mechanism of action of N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,2-a]pyridine ring play crucial roles in binding to these targets, which can include enzymes, receptors, or nucleic acids. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include brominated imidazo[1,2-a]pyridines with variations in substituents and functional groups. A comparative analysis is provided below:

Compound Substituents Key Features References
N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide 6-Br, cyclopropanecarboxamide High steric bulk; potential metabolic stability due to cyclopropane ring
N-(5-Bromoimidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide 5-Br, cyclopropanecarboxamide Positional isomer; altered electronic effects due to bromine at 5-position
N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide 6-Br, trifluoroacetamide Higher electrophilicity; lower metabolic stability compared to cyclopropane
tert-Butyl (6-bromoimidazo[1,2-a]pyridin-2-yl)carbamate 6-Br, tert-butyl carbamate Enhanced solubility in organic solvents; higher XlogP (3.4)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide, and what key intermediates are involved?

  • Methodology : The compound is typically synthesized via multi-step reactions involving imidazo[1,2-a]pyridine core functionalization. A common approach includes:

Bromination at the 6-position of imidazo[1,2-a]pyridine using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) .

Cyclopropanecarboxamide coupling via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution .
Key intermediates include 6-bromoimidazo[1,2-a]pyridine and cyclopropanecarbonyl chloride. Yields depend on reaction optimization (e.g., temperature, solvent polarity) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm bromine substitution patterns and cyclopropane ring integration .
  • X-ray Crystallography : Resolves spatial arrangement of the bromine atom and cyclopropane moiety, critical for SAR studies .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

Q. What are the primary chemical reactivities of the bromine substituent in this compound?

  • Methodology : The C-Br bond undergoes:

  • Nucleophilic Aromatic Substitution (SNAr) : Reacts with amines or thiols under basic conditions .
  • Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig amination to introduce aryl/heteroaryl groups .
  • Radical Reactions : Bromine can act as a leaving group in photoredox catalysis for C-H functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct formation?

  • Methodology :

  • Reaction Monitoring : Use LC-MS or TLC to track intermediate formation and optimize stoichiometry .
  • Byproduct Identification : Employ high-resolution MS and 2D NMR (e.g., COSY, HSQC) to characterize impurities .
  • Computational Modeling : DFT studies (e.g., Gaussian) predict thermodynamic feasibility of competing pathways .

Q. What strategies enhance the compound's bioactivity in kinase inhibition or antiviral assays?

  • Methodology :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the cyclopropane ring to improve target binding .
  • Prodrug Design : Mask the carboxamide group with ester-protecting moieties to enhance bioavailability .
  • In Silico Docking : Use AutoDock or Schrödinger to predict interactions with CDK or viral protease active sites .

Q. How do reaction conditions (e.g., solvent, catalyst) influence the chemoselectivity of derivatization?

  • Methodology :

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) favor SNAr, while toluene/THF improve cross-coupling efficiency .
  • Catalyst Optimization : Pd(OAc)₂/XPhos systems enhance coupling yields for sterically hindered substrates .
  • Temperature Gradients : Lower temperatures (−20°C to 0°C) suppress side reactions in bromine substitution .

Q. What computational tools are recommended for studying structure-activity relationships (SAR)?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess conformational stability in biological environments .
  • QSAR Modeling : Build regression models using descriptors like logP, H-bond acceptors, and topological polar surface area .
  • Pharmacophore Mapping : MOE or Phase identifies critical interaction points for lead optimization .

Q. How can crystallographic data inform the design of analogs with improved solubility?

  • Methodology :

  • Hirshfeld Surface Analysis : Identifies intermolecular interactions (e.g., π-π stacking) that reduce solubility .
  • Salt/Cocrystal Formation : Co-crystallize with succinic acid or L-proline to enhance aqueous stability .

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